

PP121 Profile & Key Quantitative Data

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Compound Focus: PP121

CAS No.: 1092788-83-4

Cat. No.: S540040

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The table below summarizes the primary kinase targets of **PP121** and their corresponding half-maximal inhibitory concentration (IC50) values, which measure the compound's potency [1].

Target	IC50 (nM)
PDGFR	2 nM
mTOR	10 nM
VEGFR2	12 nM
Src	14 nM
DNK-PK	60 nM

Experimental Protocol for In Vitro Testing

The following methodology outlines how **PP121** is typically evaluated in a research setting, based on experiments described in the search results [2].

- Cell Line Selection:** Choose appropriate cancer cell lines for your research. Studies have used CRPC (Castration-Resistant Prostate Cancer) lines like PC3, C4-2B, DU145, and 22Rv1, as well as glioblastoma (U87, LN229) and thyroid cancer (TT) cells [2] [1].

- **Cell Seeding & Culture:** Seed cells in multi-well cell culture plates (e.g., 96-well plates) with standard growth medium and allow them to adhere.
- **Compound Treatment:**
 - Prepare a dilution series of **PP121** from a stock solution (e.g., 10 mM in DMSO). A typical range is from 10 μ M to 0.01 μ M [2].
 - Add these solutions to the cultured cells, including untreated controls and vehicle controls (DMSO).
- **Incubation & Growth Monitoring:** Incubate the treated cells for a specified duration. In related studies, cellular confluence was monitored every 2 hours for 48 to 96 hours using an automated system like IncuCyte ZOOM [2]. For other endpoints, incubation may last 24 hours or up to 13 days [1].
- **Endpoint Measurement:**
 - **Viability/Proliferation:** Measure net change in confluence or use fluorescence-based assays to assess cell proliferation and viability after the treatment period [2] [1].
 - **Pathway Inhibition:** To confirm target engagement, analyze treated cells via Western blot to check for reduced phosphorylation of downstream targets like Akt (at Ser473) [1].

Frequently Asked Questions

Q: What is the solubility and recommended storage for PP121? **A:** **PP121** is soluble in DMSO (e.g., 20 mg/mL, or ~62 mM). For stock solutions, it is recommended to store the powder at -20°C, and DMSO stock solutions at -80°C for long-term storage (up to 2 years) or -20°C for shorter periods (1 year), while avoiding repeated freeze-thaw cycles [1].

Q: What cellular effects can I expect from PP121 treatment? **A:** In vitro, **PP121** blocks the PI3K pathway by directly inhibiting PI3K/mTOR and can induce a G0/G1 cell cycle arrest in many tumor cell lines. It also potently inhibits Src and VEGFR2 autophosphorylation in cells [1].

Q: Has PP121 been tested in animal models? **A:** Yes, in vivo studies have shown that oral administration of **PP121** can inhibit the growth of xenograft tumors (e.g., Eca-109) and dramatically inhibit the activation of Akt-mTOR and NF κ B pathways in these tumors [1].

Troubleshooting Guide

Problem	Potential Cause	Suggested Solution
Low potency in cell assay	Instability of compound in media	Use fresh DMSO stock, pre-dose media for short-term stability assessment, ensure proper storage of stock solution.
High cytotoxicity in controls	DMSO vehicle toxicity	Ensure the final concentration of DMSO in cell culture is kept low (typically $\leq 0.1\%$).
Inconsistent results between experiments	Cell line drift or contamination	Use low-passage cells, regularly authenticate cell lines, and check for mycoplasma contamination.

PP121 Mechanism of Action Workflow

The following diagram illustrates the general mechanism of action of **PP121** as a multi-targeted kinase inhibitor and a typical workflow for testing it in a research setting, based on the information gathered.

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References

1. PP121 | Multi-targeted Kinase Inhibitor [medchemexpress.com]
2. Computational modeling identifies multitargeted kinase ... [pmc.ncbi.nlm.nih.gov]

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